Specific Scientific Field: Organic Chemistry
Comprehensive and Detailed Summary of the Application: Diethylaluminium cyanide is used for the stoichiometric hydrocyanation of α,β-unsaturated ketones . The purpose of this reaction is to generate alkylnitriles, which are precursors to amines, amides, carboxylic acids esters, and aldehydes .
Detailed Description of the Methods of Application or Experimental Procedures: Diethylaluminium cyanide was originally generated by treatment of triethylaluminium with a slight excess of hydrogen cyanide . The product is typically stored in ampoules because it is highly toxic . It dissolves in toluene, benzene, hexane, and isopropyl ether .
Thorough Summary of the Results or Outcomes Obtained: The reaction is influenced by the basicity of the solvent . This effect arises from the Lewis acidic qualities of the reagent . The outcome of this reaction is the generation of alkylnitriles .
Diethylaluminium cyanide is an organoaluminium compound with the chemical formula . Commonly referred to as "Nagata's reagent," it is a colorless liquid typically handled as a solution in organic solvents such as toluene. This compound is notable for its role as a reagent in the hydrocyanation of α,β-unsaturated ketones, facilitating the formation of alkylnitriles, which serve as precursors for various organic compounds including amines, amides, carboxylic acids, esters, and aldehydes .
Diethylaluminium cyanide is a highly toxic compound due to the presence of both cyanide and aluminum moieties []. Inhalation, ingestion, or skin contact can be hazardous. It is a flammable liquid and reacts violently with water, releasing toxic hydrogen cyanide gas [].
Due to these hazards, Diethylaluminium cyanide should only be handled by trained professionals in a well-ventilated fume hood using appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators [].
While diethylaluminium cyanide has not been extensively studied for biological activity, its toxicity is well-documented. It is highly toxic and poses risks upon exposure, necessitating careful handling and storage in controlled environments . Its biological implications primarily arise from its reactivity rather than direct pharmacological effects.
Diethylaluminium cyanide is synthesized through the reaction of triethylaluminium with a slight excess of hydrogen cyanide. This process typically occurs at low temperatures to minimize decomposition and ensure yield . The reaction can be summarized as follows:
This synthesis method highlights the importance of controlling reaction conditions due to the toxicity of hydrogen cyanide.
The primary application of diethylaluminium cyanide lies in organic synthesis, particularly in:
Interaction studies involving diethylaluminium cyanide have focused on its reactivity with various substrates. Notably, it has been shown to react with acyl phosphonates to form cyanohydrin O-phosphates. These interactions are significant for developing new synthetic pathways in organic chemistry . Additionally, theoretical investigations have explored its isomerization and potential applications in synthesizing complex organic structures .
Diethylaluminium cyanide shares similarities with other organoaluminium compounds. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Trimethylaluminium | Trimer | Highly reactive with moisture; used in polymerization |
Bis[di(trimethylsilyl)methyl]aluminium cyanide | Trimer | Exhibits different coordination properties |
Bis(tert-butyl)aluminium cyanide | Tetramer | More stable than diethylaluminium cyanide |
Diethylaluminium cyanide is unique due to its specific reactivity profile and its application in hydrocyanation reactions. Unlike trimethylaluminium, which is more reactive and less selective, diethylaluminium cyanide provides a balance between reactivity and selectivity, making it suitable for targeted organic synthesis .
Diethylaluminium cyanide, first reported in 1962 by Wataru Nagata and colleagues, emerged from efforts to improve hydrocyanation methodologies for α,β-unsaturated carbonyl compounds. Prior methods relied on alkali cyanides, which suffered from poor yields and limited stereocontrol. Nagata’s innovation involved combining triethylaluminium (Et₃Al) with hydrogen cyanide (HCN) in tetrahydrofuran (THF), generating a reactive cyanotriethylaluminate species. This system enabled efficient 1,4-conjugate additions, marking a paradigm shift in nitrile synthesis. By 1966, the isolated reagent—diethylaluminium cyanide (Et₂AlCN)—was established as a stable, stoichiometric alternative, earning the moniker "Nagata's Reagent". Its commercial availability by the 1970s solidified its role in synthetic workflows.
Diethylaluminium cyanide (IUPAC: cyanodiethylaluminum) has the molecular formula C₅H₁₀AlN and exists as oligomeric aggregates in solution. Structural studies of related compounds, such as bis(tert-butyl)aluminium cyanide, reveal tetrameric or trimeric arrangements with bridging cyanide ligands. The reagent is typically handled as a 1 M solution in toluene due to its moisture sensitivity and pyrophoric nature. Key spectroscopic characteristics include:
Synthesis involves treating Et₃Al with 1.1 equivalents of HCN in anhydrous toluene at low temperatures:
$$ n \text{ Et}3\text{Al} + n \text{ HCN} \rightarrow (\text{Et}2\text{AlCN})_n + n \text{ EtH} $$
Et₂AlCN excels in stereoselective hydrocyanation, enabling access to chiral building blocks for pharmaceuticals and natural products. Its Lewis acidity activates electrophilic substrates while delivering cyanide nucleophiles regioselectively. Notable applications include:
The reagent’s ability to functionalize sterically hindered substrates remains unmatched, as demonstrated in the total synthesis of (±)-platensimycin.
Diethylaluminium cyanide possesses the empirical molecular formula C₅H₁₀AlN with a molecular weight of 111.12 g/mol [2] [3]. The compound exists as an oligomeric species with the general formula (Et₂AlCN)ₙ, where n represents the degree of oligomerization [1]. The structural framework consists of aluminium centers coordinated to two ethyl groups and one cyanide ligand, forming a tetrahedral coordination geometry around each aluminium atom.
The molecular structure features carbon-aluminium bonds that are highly polarized, with the aluminium center exhibiting significant Lewis acidity [4]. This polarization contributes to the compound's reactivity and its tendency to form oligomeric assemblies. The cyanide ligand coordinates through the carbon atom to the aluminium center, creating a C≡N—Al linkage that is fundamental to the compound's structural organization.
Property | Value | Molecular Weight |
---|---|---|
Molecular Formula | C₅H₁₀AlN | 111.12 g/mol [3] |
SMILES Notation | CCAlC#N | - |
InChI Key | KWMUAEYVIFJZEB-UHFFFAOYSA-N | - |
Diethylaluminium cyanide exhibits characteristic oligomeric behavior, existing primarily as cyclic trimers (n = 3) or tetramers (n = 4) in solution and solid state [1]. This aggregation pattern is typical of diorganylaluminium cyanides, which form oligomeric structures through bridging cyanide ligands that create AlCN---Al linkages between adjacent aluminium centers.
The oligomerization occurs through the formation of bridging interactions where the cyanide nitrogen atom coordinates to an adjacent aluminium center, creating a network of interconnected aluminium-cyanide units. This structural arrangement is analogous to other characterized diorganylaluminium cyanides, such as bis[di(trimethylsilyl)methyl]aluminium cyanide, which has been crystallographically determined to exist as a cyclic trimer [1].
The degree of oligomerization (n = 3 or 4) depends on several factors including:
Unlike diethylaluminium cyanide itself, related compounds such as bis(tert-butyl)aluminium cyanide have been crystallographically characterized and confirmed to exist as tetramers in the solid state [1]. The structural similarity suggests that diethylaluminium cyanide likely adopts comparable oligomeric arrangements.
The spectroscopic properties of diethylaluminium cyanide reflect its oligomeric structure and the presence of characteristic functional groups. The cyanide stretching frequency represents a key spectroscopic marker for this compound class, typically appearing in the infrared spectrum as a sharp, intense absorption band.
Nuclear magnetic resonance spectroscopy provides valuable structural information, particularly through ¹³C NMR analysis. The carbon-13 spectrum would be expected to show signals corresponding to:
The compound's oligomeric nature introduces complexity into its NMR spectra due to rapid exchange processes between different oligomeric forms and the presence of bridging versus terminal ligand environments. This dynamic behavior is characteristic of organoaluminium compounds and provides insight into the solution-state structure and aggregation equilibria.
Infrared spectroscopy serves as a particularly useful technique for characterizing the cyanide functionality. The C≡N stretching vibration provides information about the coordination environment and the extent of aluminium-cyanide interaction. The frequency of this vibration is sensitive to the degree of coordination and the electronic environment around the cyanide ligand.
Diethylaluminium cyanide exhibits structural and physical properties that are characteristic of the broader class of organoaluminium compounds while displaying unique features attributable to the cyanide ligand. When compared to triethylaluminium, the archetypal organoaluminium compound, several key differences emerge.
Compound | Formula | Aggregation | Bridging Ligands | Structural Features |
---|---|---|---|---|
Diethylaluminium Cyanide | (Et₂AlCN)ₙ | Trimers/Tetramers | Cyanide groups | AlCN---Al linkages [1] |
Triethylaluminium | Al₂(C₂H₅)₆ | Dimer | Ethyl groups | Al-C(bridging) bonds [8] |
Related Cyanides | (R₂AlCN)ₙ | Cyclic oligomers | Cyanide groups | Various ring sizes [1] |
Triethylaluminium exists as a well-characterized dimer with the formula Al₂(C₂H₅)₆, featuring bridging ethyl groups between two aluminium centers [8]. The Al-C(terminal) and Al-C(bridging) distances in triethylaluminium are 1.97 Å and 2.14 Å respectively, with tetrahedral coordination around each aluminium atom [8]. This dimeric structure contrasts with the higher oligomeric states observed in diethylaluminium cyanide.
The presence of the cyanide ligand in diethylaluminium cyanide introduces several distinctive characteristics:
The cyanide ligand's ability to act as both a σ-donor and π-acceptor influences the electronic properties of the aluminium center, making it more electrophilic than in simple alkylaluminium compounds. This enhanced electrophilicity contributes to the compound's utility as a Lewis acid catalyst and its distinctive reaction patterns in organic synthesis.
Comparison with other diorganylaluminium cyanides reveals that the oligomeric structure is largely determined by the steric bulk of the organic substituents. Bulkier substituents tend to favor smaller oligomers (trimers), while less bulky groups can accommodate larger ring systems (tetramers or higher) [1]. The ethyl groups in diethylaluminium cyanide represent an intermediate case, allowing for both trimeric and tetrameric forms depending on conditions.
Diethylaluminium cyanide exhibits pronounced Lewis acidic character due to the electron-deficient aluminum(III) center, which possesses an incomplete octet and readily accepts electron pairs from nucleophilic species [1] [2]. The aluminum atom adopts a tetrahedral coordination geometry when complexed with donor molecules, similar to other organoaluminium compounds [1]. This Lewis acidity manifests prominently in organic transformations where the aluminum center coordinates to oxygen or nitrogen atoms of substrates, thereby activating them toward nucleophilic attack [3] .
The Lewis acidic strength of the aluminum center is influenced by the electron-withdrawing nature of the cyanide ligand, which further enhances the electrophilicity of the metal center [1]. This dual electronic effect creates a highly reactive species capable of promoting various organic transformations under mild conditions [5]. The basicity of reaction solvents significantly affects the reactivity, as more basic solvents can compete for coordination to the aluminum center, modulating the overall reaction efficiency [1] [3].
The aluminum center readily forms complexes with Lewis bases, leading to monomeric adducts that break the oligomeric structure characteristic of the parent compound [6]. This coordination behavior is crucial for understanding the mechanistic pathways in organometallic transformations involving diethylaluminium cyanide.
The cyanide moiety in diethylaluminium cyanide functions as a highly effective nucleophile in various organic transformations, particularly in hydrocyanation reactions [1] [7] [8]. The carbon atom of the cyanide group carries a partial negative charge, making it susceptible to electrophilic centers in organic substrates [2] [3]. This nucleophilic character is enhanced by the coordination of the aluminum center to electron-rich sites on target molecules, which increases the electrophilicity of reaction sites [3] [5].
In hydrocyanation reactions of α,β-unsaturated ketones, the cyanide moiety attacks the β-carbon position through a conjugate addition mechanism [1] [7]. The reaction proceeds via initial coordination of the aluminum center to the carbonyl oxygen, followed by nucleophilic addition of the cyanide to the activated β-position [3]. This regioselective process generates β-cyano ketones that serve as versatile intermediates for the synthesis of various nitrogen-containing compounds [1] [7].
The nucleophilic properties of the cyanide moiety are also evident in epoxide ring-opening reactions, where the cyanide attacks the less substituted carbon atom with high regioselectivity [5] [9] [10]. This selectivity is attributed to the coordination of the aluminum center to the epoxide oxygen, which polarizes the carbon-oxygen bonds and directs the nucleophilic attack to the sterically less hindered position [5] [9].
Diethylaluminium cyanide exhibits unique dual reactivity patterns that combine the Lewis acidic properties of the aluminum center with the nucleophilic character of the cyanide moiety [1] [2] [3]. This bifunctional nature enables the compound to simultaneously activate electrophilic substrates and deliver nucleophilic cyanide, resulting in highly efficient and selective transformations [3] [5].
In the hydrocyanation of α,β-unsaturated ketones, the aluminum center coordinates to the carbonyl oxygen while the cyanide moiety adds to the β-carbon, generating alkylnitriles in excellent yields [1] [7] [8]. The reaction mechanism involves formation of an aluminum enolate intermediate, which is subsequently protonated to yield the final product [3] [7]. This dual activation pattern eliminates the need for separate Lewis acid catalysts and cyanide sources, making the process more atom-economical [7] [8].
Similar dual reactivity is observed in epoxide ring-opening reactions, where diethylaluminium cyanide acts as both the Lewis acid activator and the nucleophile source [5] [9] [10]. The aluminum center coordinates to the epoxide oxygen, facilitating ring-opening, while the cyanide attacks the activated carbon center with high regio- and stereoselectivity [5] [9]. This transformation provides direct access to cyano-substituted diols under mild conditions [5] [10].
The dual reactivity pattern extends to acyl phosphonate chemistry, where diethylaluminium cyanide promotes both cyanide addition and phosphonate-phosphate rearrangement [11]. The aluminum center activates the acyl phosphonate toward nucleophilic attack, while the cyanide adds to generate cyanohidrin O-phosphates through a Brook rearrangement mechanism [11].
Diethylaluminium cyanide exhibits limited thermal stability and undergoes decomposition at elevated temperatures [12] [13] [14]. The compound is typically stored as solutions in aprotic solvents such as toluene, benzene, or hexane to prevent hydrolysis and extend shelf life [1] [6] [15]. The boiling point of the pure compound is 162°C at 0.02 mmHg, indicating significant thermal sensitivity under atmospheric conditions [14].
The primary decomposition pathway involves hydrolysis upon contact with protic solvents or moisture, releasing hydrogen cyanide gas and forming aluminum hydroxide species [1] [6] [16]. This hydrolytic instability necessitates careful handling under anhydrous conditions and storage in sealed ampoules to prevent contact with atmospheric moisture [1] [6] [13]. The compound is incompatible with protic solvents and readily decomposes in the presence of water or alcohols [1] [6].
Thermogravimetric analysis studies of related aluminum cyanide complexes indicate that decomposition occurs through multiple stages, including loss of organic ligands and decomposition of cyanide moieties [17]. The thermal stability is influenced by the oligomeric structure, with more highly aggregated species generally showing lower thermal stability compared to monomeric forms [17].
The compound's air sensitivity and pyrophoric nature require storage under inert atmosphere conditions [13] [16]. Flash point measurements indicate high flammability, with ignition occurring at temperatures as low as 7°C [12] [15]. These stability considerations are critical for safe handling and storage protocols in laboratory and industrial applications.
Theoretical investigations using density functional theory (DFT) methods have provided valuable insights into the electronic structure and reactivity patterns of diethylaluminium cyanide [18] [19]. Computational studies reveal that the compound can exist in different isomeric forms, with the cyanide ligand potentially coordinating through either the carbon or nitrogen atom to the aluminum center [18] [19].
DFT calculations at the B3LYP/6-31G(d,p) level indicate that the carbon-bound isomer (Et₂Al-CN) is thermodynamically more stable than the nitrogen-bound form (Et₂Al-NC) by approximately 20 kJ/mol [18] [19]. This energy difference explains the predominant formation of the cyano complex under normal synthetic conditions [18]. The isomerization barrier between these forms has been calculated to be substantial, suggesting that interconversion is unlikely under typical reaction conditions [18].
Molecular orbital analysis reveals significant charge transfer from the aluminum center to the cyanide ligand, consistent with the observed Lewis acidic behavior [19]. The LUMO is primarily localized on the aluminum center, confirming its role as an electron acceptor in coordination complexes [19]. The HOMO shows contributions from both the aluminum-carbon bond and the cyanide triple bond, indicating the delocalized nature of the bonding [19].
Theoretical studies on reaction mechanisms have elucidated the pathways for hydrocyanation and other transformations [20] [21]. DFT calculations support a mechanism involving initial coordination of the substrate to the aluminum center, followed by nucleophilic attack of the cyanide moiety [20]. The calculated activation energies are consistent with the mild reaction conditions typically employed for these transformations [20] [21].
Computational analysis of the oligomeric structures reveals that diethylaluminium cyanide preferentially forms cyclic trimers or tetramers through bridging cyanide ligands [1] [22]. The aluminum centers maintain tetrahedral coordination through Al-CN-Al linkages, similar to those observed in crystallographically characterized analogues [1] [23]. These theoretical insights complement experimental observations and provide a foundation for understanding the structure-reactivity relationships in diethylaluminium cyanide chemistry.
Property | Value/Description | Reference |
---|---|---|
Lewis Acidic Character | Strong Lewis acid due to electron-deficient Al(III) center | [1] [2] |
Nucleophilic Character | Cyanide moiety acts as nucleophile in organic transformations | [1] [7] |
Oligomeric Structure | Exists as cyclic trimers (n=3) or tetramers (n=4) | [1] [22] |
Coordination Geometry | Tetrahedral around aluminum center | [1] |
Solubility | Soluble in toluene, benzene, hexane, isopropyl ether | [1] [6] |
Thermal Stability | Decomposes at elevated temperatures | [13] [14] |
Hydrolysis Susceptibility | Readily undergoes hydrolysis with protic solvents | [1] [6] |
Molecular Weight | 111.12 g/mol | [12] [15] |
Density (25°C) | 0.864 g/mL | [12] [15] |
Flash Point | 7°C (closed cup) | [12] [15] |
Boiling Point | 162°C at 0.02 mmHg | [14] |
Reaction Type | Al Center Role | CN Moiety Role | Product Formation |
---|---|---|---|
Hydrocyanation of α,β-unsaturated ketones | Lewis acid activation of carbonyl | Nucleophilic addition to β-carbon | β-cyano ketones → alkylnitriles |
Epoxide ring-opening | Coordination to oxygen | Nucleophilic attack at C-3 | 3-cyano-1,2-diols |
Acyl phosphonate reactions | Activation of phosphonate | Nucleophilic addition | Cyanohidrin O-phosphates |
Aldehyde cyanation | Coordination to carbonyl oxygen | Nucleophilic addition to carbonyl | Cyanohydrins |
Imine reactions (Strecker synthesis) | Coordination to imine nitrogen | Nucleophilic addition | α-amino nitriles |
Cross-benzoin reactions | Lewis acid catalyst | Cyanide source | Aromatic acyloins |
Acute Toxic;Environmental Hazard